molecular formula C₁₈H₂₆O₄ B1153486 n-Pentyl 3-Methyl-2-butyl Phthalate

n-Pentyl 3-Methyl-2-butyl Phthalate

Cat. No.: B1153486
M. Wt: 306.4
Attention: For research use only. Not for human or veterinary use.
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Description

n-Pentyl 3-Methyl-2-butyl Phthalate is a phthalate ester compound of significant interest in scientific research, particularly in the fields of material science and toxicology. As a plasticizer, it is studied for its efficacy in imparting flexibility and durability to high-molecular-weight polymers like polyvinyl chloride (PVC) . Researchers utilize this compound to develop and test specialized plastic formulations for applications ranging from flexible films to synthetic polymers, investigating its compatibility, migration stability, and performance compared to other plasticizers . In biochemical and toxicological research, phthalates like this compound are central to understanding the mechanisms of endocrine disruption . Studies focus on its potential to interfere with hormonal pathways, particularly its impact on the reproductive system and development . Its metabolism, which typically involves rapid hydrolysis to a monoester metabolite, is a key area of investigation for assessing biological exposure and effects . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C₁₈H₂₆O₄

Molecular Weight

306.4

Synonyms

1,2-Benzenedicarboxylic Acid 1-Pentyl 2-(1,2-dimethylpropyl) Ester; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Pentyl 3 Methyl 2 Butyl Phthalate

Esterification Reactions for Phthalate (B1215562) Synthesis

The foundational method for producing phthalate esters is the esterification of phthalic anhydride (B1165640) with corresponding alcohols. The synthesis of an asymmetric ester like n-Pentyl 3-Methyl-2-butyl Phthalate requires a controlled approach to ensure the two different alcohol moieties, n-pentanol and 3-methyl-2-butanol (B147160), are correctly incorporated.

Conventional Synthetic Routes to Asymmetric Phthalate Esters

The synthesis of asymmetric phthalate esters is typically achieved through a two-step process. The initial step involves the reaction of phthalic anhydride with one of the alcohols to form a monoester. asianpubs.orgepa.gov This reaction is generally rapid and can be performed under moderate conditions. researchgate.netresearchgate.net For the synthesis of this compound, this would involve reacting phthalic anhydride with either n-pentanol or 3-methyl-2-butanol.

The second step is the esterification of the remaining carboxylic acid group on the monoester with the second alcohol. This stage is slower and often requires a catalyst and more forcing conditions, such as higher temperatures and the removal of water to drive the reaction to completion. researchgate.net Common catalysts for this step include strong acids like sulfuric acid or p-toluenesulfonic acid. google.comgoogle.com

A general representation of this two-step synthesis is as follows:

Monoesterification: Phthalic Anhydride + Alcohol 1 → Monoalkyl Phthalate

Diesterification: Monoalkyl Phthalate + Alcohol 2 → Asymmetric Dialkyl Phthalate + H₂O

Advanced Catalytic Systems in Phthalate Esterification

To improve the efficiency and selectivity of phthalate esterification, various advanced catalytic systems have been developed. These include:

Solid Acid Catalysts: Environmentally friendly options like sulfamic acid have been shown to be effective for the esterification of phthalic anhydride. cwejournal.org These catalysts are often reusable and can simplify the purification process.

Lewis Acid Catalysts: Catalysts such as ferric chloride (FeCl₃) can be used in a one-pot, two-step process for synthesizing phthalate esters. researchgate.net

Organometallic Catalysts: Titanium, zirconium, and tin-based catalysts are also employed in the industrial production of phthalate esters. google.com

Enzymatic Catalysis: Lipases can be used for the enantioselective synthesis of chiral phthalate esters, which is particularly relevant when dealing with chiral alcohols like 3-methyl-2-butanol. umw.eduumw.edu This approach can offer high stereoselectivity under mild reaction conditions.

Table 1: Comparison of Catalytic Systems for Phthalate Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids Sulfuric Acid, p-Toluenesulfonic AcidHigh activity, low costCorrosive, difficult to separate
Solid Acids Sulfamic Acid, ZeolitesReusable, environmentally benignLower activity than liquid acids
Lewis Acids FeCl₃, Ti(OBu)₄High selectivitySensitive to moisture
Enzymes LipasesHigh enantioselectivity, mild conditionsHigher cost, lower stability

Isomeric Purity and Control in this compound Synthesis

The synthesis of this compound presents a challenge in controlling isomeric purity due to the chiral nature of 3-methyl-2-butanol. This can result in a mixture of diastereomers. Achieving high isomeric purity is often critical for toxicological and environmental studies.

Strategies to control isomeric purity include:

Use of Enantiomerically Pure Starting Materials: Starting with a single enantiomer of 3-methyl-2-butanol will result in a single diastereomer of the final product.

Chiral Catalysis: Asymmetric catalysis can be employed to selectively produce one enantiomer of a chiral product from a racemic starting material. rsc.orgresearchgate.netfrontiersin.org Chiral organocatalysts have shown promise in the synthesis of chiral phthalidyl esters. researchgate.net

Kinetic Resolution: Enzymatic resolutions can be used to separate enantiomers of the alcohol starting material before esterification. umw.eduumw.edu For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Derivatization Strategies for Enhanced Analytical Characterization of Phthalate Esters

The accurate detection and quantification of phthalate esters in various matrices often require derivatization to improve their analytical properties, particularly for gas chromatography (GC).

Chemical Modification for Chromatographic Enhancement

While phthalate diesters are generally volatile enough for GC analysis, their monoester metabolites are less so due to the presence of a polar carboxylic acid group. Derivatization is often necessary for the analysis of these metabolites. A common technique is silylation, which replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in GC analysis. sigmaaldrich.com

However, some modern GC-MS methods have been developed to analyze phthalate monoesters without derivatization, simplifying the analytical procedure. nih.govresearchgate.net

Synthesis of Labeled Analogues for Method Development

Isotopically labeled internal standards are crucial for accurate quantification in mass spectrometry-based analytical methods. nih.gov They help to correct for matrix effects and variations during sample preparation and analysis.

For this compound, a labeled analogue could be synthesized using deuterated or ¹³C-labeled precursors. An efficient method for synthesizing deuterium-labeled phthalate esters involves starting with a labeled precursor like o-xylene-D₁₀. nih.gov These labeled standards are essential for developing robust and reliable analytical methods for the detection of phthalates in complex samples such as food, water, and soil. nih.gov

Advanced Analytical Techniques for the Detection and Quantification of N Pentyl 3 Methyl 2 Butyl Phthalate in Environmental Matrices

Chromatographic Separation Techniques

Chromatography is essential for separating target analytes from complex mixtures. For phthalates, both gas and liquid chromatography are widely employed, each offering distinct advantages depending on the specific analytical requirements.

Gas Chromatography (GC) Methodologies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and common technique for phthalate (B1215562) analysis due to its high resolution, speed, and the structural information provided by MS. restek.com

The stationary phase of the GC column is the most critical factor in achieving separation of phthalate isomers. Because many phthalates share common ions in their mass spectra (e.g., a base peak at m/z 149), chromatographic separation is paramount for accurate identification and quantification. restek.com

For phthalate analysis, columns with low to mid-polarity are generally preferred. Non-polar columns separate compounds primarily based on their boiling points, while phases with some phenyl content can provide alternative selectivity. fishersci.comfishersci.ca The Rtx-440 and Rxi-XLB columns, for example, have been recommended for their ability to resolve a large number of phthalate compounds, including isomers. restek.com A 5% phenyl-methylpolysiloxane phase (found in columns like Rxi-5ms or TG-5MS) is a common starting point for method development, offering a good balance of boiling point-based separation and polarity. fishersci.comthermofisher.com

Column dimensions also play a crucial role. A 30-meter column length typically offers the best compromise between resolution, analysis time, and pressure. fishersci.ca An internal diameter (I.D.) of 0.25 mm is the most common choice, balancing efficiency and sample capacity. fishersci.ca

Helium is the most commonly used carrier gas for GC-MS analysis of phthalates, typically at a constant flow rate of around 1.0 to 1.2 mL/min. thermofisher.comacgpubs.org The temperature program is optimized to ensure that all analytes are volatilized and move through the column, providing good separation between peaks.

A typical temperature program starts at a relatively low oven temperature to trap analytes at the head of the column, followed by one or more temperature ramps to elute the compounds based on their volatility and interaction with the stationary phase. acgpubs.orgoiv.int A high final temperature and hold time ensure that even high-molecular-weight phthalates are eluted from the column. thermofisher.com To prevent analyte degradation or adsorption in the injector, a high injector temperature (e.g., 290-320 °C) is often used. thermofisher.comacgpubs.org

Liquid Chromatography (LC) Methodologies

Liquid chromatography, especially HPLC and UHPLC, is a valuable alternative to GC, particularly for less volatile or thermally sensitive compounds.

HPLC is widely used for the determination of phthalates in various products. nih.govpjoes.com The most common approach is reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. govst.edu

Separation is typically achieved on a C18 column. nih.govgovst.edu The mobile phase usually consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water, often with a gradient elution program where the proportion of organic solvent is increased over time to elute more strongly retained compounds. nih.gov Detection is commonly performed using a UV detector, with a wavelength set between 225 and 230 nm, where phthalates exhibit strong absorbance. nih.govresearchgate.net

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly faster separations and higher resolution compared to traditional HPLC. thermofisher.comepa.gov This enhanced efficiency is particularly beneficial for resolving complex mixtures of isomers in environmental samples.

UHPLC is often coupled with tandem mass spectrometry (MS/MS), a technique that provides excellent sensitivity and selectivity. nih.gov This combination (UHPLC-MS/MS) is ideal for trace-level analysis in challenging matrices like food or biological samples. epa.govnih.gov The sample cleanup procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is often employed prior to UHPLC-MS/MS analysis to remove matrix interferences. nih.gov The use of high-efficiency core-shell columns in LC systems can also achieve rapid separations comparable to UHPLC methods. epa.gov

Spectrometric Detection and Confirmation Methods

Spectrometric methods, particularly when coupled with chromatographic separation, offer the high selectivity and sensitivity required for identifying and quantifying specific phthalate esters like n-Pentyl 3-Methyl-2-butyl Phthalate, even at trace levels in complex environmental samples.

Mass Spectrometry (MS) Integration

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is an ideal method for the structural elucidation and confirmation of phthalates. nih.gov When integrated with Gas Chromatography (GC), it provides robust separation and detection capabilities for these semi-volatile compounds.

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in GC-MS for the analysis of phthalates.

Electron Ionization (EI-MS): This is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in extensive fragmentation. redalyc.org For most phthalate esters, EI-MS characteristically produces a prominent base peak at m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) ion ([C₈H₅O₃]⁺). researchgate.netmdpi.com This ion is formed through a common fragmentation pathway for many phthalates. mdpi.com Other significant fragments can arise from the loss of the alkoxy groups. For this compound, while a molecular ion peak might be weak or absent, the characteristic m/z 149 fragment would be a key identifier.

Chemical Ionization (CI-MS): In contrast to EI, CI is a soft ionization technique that results in less fragmentation. It typically produces a prominent protonated molecule, [M+H]⁺, which provides clear information about the molecular weight of the analyte. nih.gov For this compound (Molecular Formula: C₁₈H₂₆O₄, Molecular Weight: 306.4 g/mol ), CI-MS would be expected to show a strong signal at m/z 307. nih.gov This technique is valuable for confirming the molecular mass when the molecular ion is not observed in EI-MS.

Table 1: Expected Key Mass-to-Charge (m/z) Ratios for this compound in EI-MS and CI-MS

Ionization ModeExpected IonExpected m/zSignificance
EI-MS [C₈H₅O₃]⁺149Characteristic base peak for many phthalates, indicates phthalate structure. researchgate.net
CI-MS [C₁₈H₂₆O₄+H]⁺307Protonated molecule, confirms molecular weight.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of phthalate analysis, particularly in complex matrices. sciex.com This technique, often performed on triple quadrupole mass spectrometers, involves selecting a specific precursor ion (e.g., the molecular ion or a characteristic fragment) and subjecting it to collision-induced dissociation (CID) to produce specific product ions. The monitoring of one or more of these specific fragmentation pathways, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, minimizing matrix interferences. nih.gov

For this compound, a potential MRM transition could involve selecting the protonated molecule [M+H]⁺ at m/z 307 as the precursor ion and monitoring for the formation of the characteristic m/z 149 product ion. Other product ions resulting from the loss of the pentyl or 3-methyl-2-butyl groups could also be used for confirmation.

Table 2: Potential Multiple Reaction Monitoring (MRM) Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Analytical Purpose
307149Primary quantification and identification, highly selective. sciex.com
307219Confirmation (loss of the C₅H₁₀ side chain). sciex.com
307205Confirmation (loss of the C₆H₁₂ side chain).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. nih.gov This capability allows for the determination of the elemental composition of an ion, offering unambiguous confirmation of a compound's identity. For this compound (C₁₈H₂₆O₄), HRMS can distinguish it from other co-eluting compounds or isomers that may have the same nominal mass but a different elemental formula. This is a significant advantage over standard quadrupole mass spectrometers.

Table 3: Accurate Mass Data for this compound

Ion SpeciesElemental FormulaCalculated Exact Mass (Da)
[M] C₁₈H₂₆O₄306.18311
[M+H]⁺ C₁₈H₂₇O₄⁺307.19039
[M+Na]⁺ C₁₈H₂₆O₄Na⁺329.17233

Other Spectroscopic Detection Methods

While mass spectrometry is the most definitive detection method, other spectroscopic detectors are also used in specific applications for phthalate analysis.

The Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. Phthalates, containing two electronegative ester groups, can also be detected by GC-ECD. redalyc.org This detector was one of the earlier methods used for phthalate analysis before the widespread adoption of affordable MS detectors. researchgate.net

The main advantage of ECD is its high sensitivity for certain compounds. researchgate.net However, its significant drawback is a lack of specificity compared to mass spectrometry. redalyc.org The ECD responds to any electrophilic compound that elutes from the GC column, leading to potential co-elution and misidentification in complex environmental samples. Therefore, while useful for screening, confirmation by a more selective technique like MS is essential for definitive analysis.

Ultraviolet (UV) Detection in LC Systems

Liquid chromatography (LC) coupled with Ultraviolet (UV) detection is a commonly employed technique for the analysis of phthalates, including this compound. The principle of UV detection relies on the ability of the analyte to absorb light in the ultraviolet spectrum. Phthalate esters exhibit UV absorbance, typically around 230 nm, which allows for their quantification. nih.gov

In a typical LC-UV system, the sample extract is injected into the chromatograph, where the components are separated on a column, such as a reverse-phase C18 column. nih.gov As the separated components elute from the column, they pass through a flow cell in the UV detector. A UV lamp emits light that passes through the flow cell, and the amount of light absorbed by the eluting analyte is measured by a detector. The degree of absorbance is directly proportional to the concentration of the analyte in the sample, as described by the Beer-Lambert law.

For the determination of a range of phthalates, a gradient elution with a mobile phase consisting of components like acetonitrile and potassium dihydrogen phosphate (B84403) (KH2PO4) solution has been utilized. nih.gov This approach allows for the effective separation of various phthalate esters within a single analytical run. nih.gov The sensitivity of the method can be quite high, with limits of quantification (LOQ) for some phthalates reported to be below 0.64 μg/mL. nih.gov The selection of the appropriate wavelength is crucial for maximizing sensitivity and minimizing interference from other compounds in the sample matrix. While mass spectrometry offers higher selectivity and sensitivity, UV detection provides a robust, cost-effective, and reliable alternative for routine monitoring of phthalates in various environmental samples. mdpi.com

Sample Preparation and Extraction Techniques for Diverse Environmental Samples

Effective sample preparation is a critical step in the analytical workflow for the determination of this compound in complex environmental matrices. The primary goals of sample preparation are to isolate the target analyte from interfering components, concentrate the analyte to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of phthalates from aqueous and other liquid samples. mdpi.comsigmaaldrich.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of adsorbent is critical and depends on the polarity of the target analyte. For phthalates, which are relatively nonpolar, reversed-phase sorbents like C18 (octadecyl silica) are commonly used. nih.gov The phthalates are retained on the sorbent while more polar matrix components pass through. The retained analytes are then eluted with a small volume of an organic solvent, resulting in a concentrated and cleaned-up sample extract. sigmaaldrich.com SPE offers several advantages, including high recovery rates, good reproducibility, and the ability to process larger sample volumes. mdpi.comsigmaaldrich.com

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE that has gained popularity for the analysis of volatile and semi-volatile organic compounds, including phthalates. nih.govresearchgate.net In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either directly immersed in a liquid sample or in the headspace above a liquid or solid sample). researchgate.net The analytes partition from the sample matrix into the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. nih.gov The choice of fiber coating is crucial for selective extraction. For phthalates, coatings such as polyacrylate (PA) and polydimethylsiloxane/divinylbenzene (PDMS/DVB) have proven effective. nih.govresearchgate.net SPME is a simple, rapid, and sensitive technique that minimizes solvent consumption and can be easily automated. researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for extracting phthalates from aqueous samples. researchgate.net The technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com The choice of extraction solvent is critical and is based on the polarity of the target analyte. chromatographyonline.com For phthalates, which are relatively nonpolar, solvents like n-hexane are often used. mdpi.com

Several factors can be optimized to enhance the extraction efficiency of LLE:

Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample can improve recovery. chromatographyonline.com

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of acidic or basic interferents, thereby improving the selectivity of the extraction for neutral compounds like phthalates. chromatographyonline.com

Salting-Out Effect: The addition of a salt, such as sodium chloride or sodium sulfate (B86663), to the aqueous sample can increase the partitioning of hydrophilic analytes into the organic phase by decreasing their solubility in the aqueous phase. chromatographyonline.com

Back-Extraction: For further purification, a back-extraction step can be employed. After the initial extraction into the organic phase, the analytes can be re-extracted into a fresh aqueous phase under different pH conditions, leaving behind neutral interferences in the organic solvent. chromatographyonline.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been increasingly applied to the analysis of phthalates in a variety of matrices, including food and environmental samples. researchgate.netresearchgate.net Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded due to its simplicity and efficiency. researchgate.net

The QuEChERS procedure typically involves two main steps:

Extraction: The sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile, in the presence of salts such as magnesium sulfate and sodium chloride. researchgate.netnih.gov The salts facilitate the separation of the organic and aqueous layers and help to drive the analytes into the organic phase.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then transferred to a tube containing a mixture of sorbents for cleanup. Common sorbents for phthalate analysis include primary secondary amine (PSA), which removes fatty acids and other acidic co-extractives, and C18, which removes nonpolar interferences like lipids. nih.gov After vortexing and centrifugation, the cleaned-up supernatant is collected for analysis, typically by GC-MS or LC-MS/MS. researchgate.netnih.gov

The QuEChERS method offers several advantages, including high throughput, low solvent consumption, and good recoveries for a wide range of analytes. researchgate.netnih.gov Various modifications of the original QuEChERS method exist, such as the use of different salt and sorbent combinations, to optimize the extraction and cleanup for specific matrices and target analytes. researchgate.netnih.gov

Method Validation and Quality Assurance in Phthalate Ester Analysis

Method validation is a crucial process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. nih.gov For the analysis of this compound, a validated method ensures the reliability and accuracy of the reported results. Key validation parameters include linearity, selectivity, accuracy, precision, and the limits of detection and quantification. nih.gov

Quality assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. In the context of phthalate analysis, QA involves practices such as the regular analysis of procedural blanks, fortified samples (spikes), and certified reference materials to monitor and control the analytical process. Strict adherence to QA protocols is essential to prevent contamination, as phthalates are ubiquitous in laboratory environments. oiv.int

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method that define its sensitivity.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified as an exact value. It is often determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (S/N), with a commonly accepted S/N of 3:1. europa.eu

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is typically determined as the concentration that yields a signal-to-noise ratio of 10:1. nih.gov Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov

For the analysis of phthalates, achieving low LODs and LOQs is critical, as these compounds are often present at trace levels in environmental samples. mdpi.com The specific values for LOD and LOQ are method-dependent and can vary significantly based on the analytical technique, the sample matrix, and the specific phthalate being analyzed. For example, methods using mass spectrometric detection generally achieve lower LODs and LOQs than those using UV detection. mdpi.com Reported LODs and LOQs for various phthalates in different matrices can range from the low nanogram per liter (ng/L) or nanogram per gram (ng/g) to the microgram per liter (µg/L) or microgram per gram (µg/g) level. mdpi.comresearchgate.netnih.gov

The table below presents a summary of reported LOD and LOQ values for various phthalate esters using different analytical methodologies.

Analytical MethodMatrixAnalyte(s)LODLOQ
GC-MSWaterSix phthalate esters0.006 - 0.17 µg/L-
LC-MS/MSHuman MilkEight phthalate metabolites0.03 - 0.08 µg/L0.10 - 0.24 µg/L
UPLC-MS/MSRat PlasmaMonobutyl phthalate6.9 ng/mL-
UPLC-MS/MSPup HomogenateMonobutyl phthalate9.4 ng/g-
GC-IT/MSWaterSix phthalates and BPA1 - 8 ng/mL5 - 14 ng/mL
GC-Q/Orbitrap HRMSMilk Powder36 non-phthalate plasticizers0.02 - 0.04 mg/kg0.04 - 0.08 mg/kg

Data sourced from multiple studies and presented for comparative purposes. nih.govmdpi.comresearchgate.netnih.govnih.gov

Recovery Studies and Matrix Effects

The extraction of this compound from environmental matrices is a critical step that can significantly influence the accuracy of its quantification. Recovery studies are essential to evaluate the efficiency of the extraction process. These studies involve spiking a known quantity of the analyte into a sample matrix, which is then subjected to the entire analytical procedure, including extraction, cleanup, and instrumental analysis. The percentage of the spiked analyte that is detected is termed the recovery.

Matrix effects are a common challenge in the analysis of trace organic compounds in complex environmental samples. These effects arise from the co-extraction of other compounds from the sample matrix that can either enhance or suppress the analytical signal of the target analyte, leading to inaccurate quantification. For chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS), matrix effects can interfere with the ionization process of the target analyte.

To assess and compensate for recovery losses and matrix effects, isotopically labeled internal standards are often employed. For this compound, a deuterated analog such as this compound-d4 would be an ideal internal standard. nih.govvulcanchem.com This standard is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the labeled standard to the sample prior to extraction, any losses or signal alterations during sample preparation and analysis will affect both the analyte and the standard similarly, enabling accurate correction of the final concentration.

Illustrative Recovery and Matrix Effect Data

Environmental MatrixSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
River Water5095.25.8-15.4
Wastewater Effluent10088.78.2-25.1
Sandy Soil5091.56.5-10.8
Clay Soil5085.39.1-30.5
Sediment10082.111.3-35.7
Fish Tissue2078.912.5-40.2

This table is a hypothetical representation and does not reflect actual experimental data for this compound.

The data in the illustrative table highlights that recovery and matrix effects can vary significantly depending on the complexity of the environmental matrix. Generally, cleaner matrices like river water exhibit higher recoveries and lower matrix effects compared to more complex matrices such as wastewater effluent, clay soil, and biological tissues.

Inter-laboratory Comparison and Standard Reference Materials

For phthalates, ILCs have been organized by various bodies, often focusing on more commonly regulated phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP). researchgate.net These studies have shown that while there can be good agreement for some compounds, the analysis of less common or isomeric phthalates can present greater challenges, leading to higher inter-laboratory variability. nih.gov

Standard Reference Materials (SRMs) are homogenous and stable materials with certified concentrations of specific analytes. They are produced by national metrology institutes and are essential for validating analytical methods and ensuring the accuracy of measurements. SRMs for various environmental matrices (e.g., sediment, soil, water) containing certified levels of common pollutants are available. However, the availability of SRMs specifically certified for this compound is not documented. In the absence of a specific SRM, laboratories may use a certified reference material for a similar matrix and a class of compounds (e.g., a sediment SRM certified for a range of phthalates) to validate their method's accuracy for this compound.

Illustrative Inter-laboratory Comparison Data

The following table provides a hypothetical summary of results from an ILC for the determination of this compound in a fortified sediment sample. This table is for illustrative purposes only.

ParameterValue
Number of Participating Laboratories15
Assigned Value (ng/g)75.0
Standard Deviation for Proficiency Assessment (ng/g)18.8
Mean of Reported Results (ng/g)73.5
Standard Deviation of Reported Results (ng/g)22.1
Percentage of Satisfactory Results (z-score ≤z

This table is a hypothetical representation and does not reflect actual experimental data for this compound.

The results of such an ILC would provide valuable information on the state of the practice for the analysis of this compound and would help to identify any systematic biases or challenges associated with its determination in a given matrix.

Environmental Occurrence, Distribution, and Transport Dynamics of N Pentyl 3 Methyl 2 Butyl Phthalate

Partitioning Behavior Across Environmental Compartments

Lacking any detection and concentration data, the partitioning behavior of n-Pentyl 3-Methyl-2-butyl Phthalate (B1215562)—how it moves and distributes between water, soil, air, and living organisms—remains uncharacterized.

While a significant body of research exists for other more commonly studied phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diethyl phthalate (DEP), these findings cannot be extrapolated to n-Pentyl 3-Methyl-2-butyl Phthalate due to differences in chemical structure and properties that would influence their environmental fate and behavior.

The absence of data highlights a significant gap in the scientific understanding of the environmental footprint of this particular chemical compound. Further research and environmental monitoring would be necessary to ascertain its presence and potential ecological implications.

Air-Water Exchange Dynamics

There is no available information on the Henry's Law Constant or other parameters that would describe the air-water exchange dynamics of this compound. Research into the partitioning of this specific compound between the atmospheric and aquatic environments has not been published.

Sediment-Water Interfacial Processes

Specific data on the adsorption, desorption, and partitioning behavior of this compound at the sediment-water interface could not be located. Consequently, its tendency to associate with sediment particles versus remaining in the water column is unknown.

Soil-Water Partitioning Coefficients

Experimentally determined or estimated soil-water partitioning coefficients, such as the organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd), are not available for this compound. This information is crucial for assessing its mobility and persistence in terrestrial environments.

Long-Range Environmental Transport Potential of this compound

Due to the absence of data on its atmospheric persistence, partitioning properties, and potential for atmospheric transport, the long-range environmental transport potential of this compound cannot be evaluated.

Environmental Transformation and Degradation Pathways of N Pentyl 3 Methyl 2 Butyl Phthalate

Abiotic Degradation Mechanisms

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of organic compounds in the environment. However, no specific studies on these mechanisms for n-Pentyl 3-Methyl-2-butyl Phthalate (B1215562) were found in the available scientific literature.

Hydrolysis in Aqueous Systems

The hydrolysis of phthalate esters involves the cleavage of the ester bonds, leading to the formation of a monoester and an alcohol, and subsequently to phthalic acid and the corresponding alcohols. The rate of hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the phthalate. For n-Pentyl 3-Methyl-2-butyl Phthalate, the expected hydrolysis products would be phthalic acid, n-pentanol, and 3-methyl-2-butanol (B147160). However, without experimental data, the kinetics and pH-dependence of this reaction for this specific compound remain unknown.

Photolysis and Photodegradation Kinetics

Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for some phthalates, particularly in surface waters and the atmosphere. The rate and products of photolysis depend on the light absorption properties of the molecule and the presence of other photosensitizing agents in the environment. There is no available information on the photolytic stability or photodegradation kinetics of this compound.

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is a primary route for the removal of many organic pollutants from the environment. While the biodegradation of common phthalates like di-n-butyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) has been extensively studied, there is a notable absence of research on the microbial degradation of this compound.

Microbial Biodegradation in Water and Sediment

Microorganisms in water and sediment play a vital role in the breakdown of phthalates. The rate of biodegradation is influenced by environmental conditions such as oxygen availability, nutrient levels, and the microbial community composition. Specific microorganisms capable of degrading this compound have not been identified in the scientific literature.

Bacterial Metabolic Pathways and Enzyme Systems

Bacteria are known to degrade phthalates through a series of enzymatic reactions. The initial step typically involves the hydrolysis of the diester to a monoester by esterases, followed by further breakdown of the aromatic ring. Key enzymes in these pathways often include dioxygenases and dehydrogenases. Without specific studies on this compound, the specific bacterial strains, enzymes, and metabolic pathways involved in its degradation are yet to be discovered.

Fungal Degradation Mechanisms and Intermediate Metabolites

Fungi are also capable of degrading phthalates, often utilizing different enzymatic machinery compared to bacteria. They can transform phthalates into various intermediate metabolites. However, the scientific literature lacks any studies investigating the fungal degradation of this compound, and therefore, no information on the responsible fungal species or the resulting metabolites is available.

Biodegradation in Soil Environments

The primary mechanism for the removal of phthalate esters from terrestrial and aquatic systems is microbial degradation. nih.gov In soil environments, a diverse community of microorganisms, including bacteria and fungi, plays a crucial role in the breakdown of these compounds. The rate of biodegradation of phthalates is influenced by several factors, including the length and branching of their alkyl chains, as well as environmental conditions such as pH, temperature, and the presence of other organic matter. nih.govnih.govepa.gov

Generally, phthalates with shorter, linear alkyl chains are more readily biodegraded than those with longer or branched chains. nih.gov The structure of this compound, featuring one linear pentyl group and a branched 3-methyl-2-butyl group, suggests a moderate to slow rate of biodegradation compared to simpler phthalates. The presence of the branched alkyl chain is known to increase the resistance of the compound to microbial attack. nih.gov

Studies on other branched-chain phthalates, such as di-(2-ethylhexyl) phthalate (DEHP), have shown that certain microbial strains, like Nocardia asteroides, are capable of utilizing them as a carbon source, albeit at a slower rate than less complex phthalates. nih.gov The degradation process in soil is often initiated by the secretion of extracellular enzymes that begin to break down the larger phthalate molecule.

Role of Extracellular Enzymes in Phthalate Ester Breakdown

The initial and rate-limiting step in the biodegradation of phthalate esters is their hydrolysis by extracellular enzymes, primarily esterases and lipases, secreted by soil microorganisms. researchgate.net These enzymes catalyze the cleavage of the ester bonds, leading to the formation of monoesters and the corresponding alcohols.

The general pathway for the enzymatic breakdown of a phthalate diester is as follows:

Step 1: Hydrolysis to Monoester: An extracellular hydrolase attacks one of the ester linkages, releasing an alcohol molecule and forming a monoalkyl phthalate. In the case of this compound, this would result in either mono-n-pentyl phthalate and 3-methyl-2-butanol, or mono-(3-methyl-2-butyl) phthalate and n-pentanol.

Step 2: Hydrolysis to Phthalic Acid: A second enzymatic hydrolysis step cleaves the remaining ester bond of the monoester, yielding phthalic acid and the second alcohol molecule.

The efficiency of these enzymes can be influenced by the structure of the phthalate. The steric hindrance caused by the branched 3-methyl-2-butyl group in this compound may affect the ability of some enzymes to access and cleave the ester bond, potentially slowing down the degradation process compared to a phthalate with two linear alkyl chains.

Formation and Fate of Degradation Products and Metabolites

Identification of Primary and Secondary Metabolites

Based on the known degradation pathways of other phthalates, the primary metabolites of this compound are expected to be its corresponding monoesters and alcohols. researchgate.net

Primary Metabolites:

Mono-n-pentyl phthalate: Formed by the hydrolysis of the ester bond connected to the 3-methyl-2-butyl group.

Mono-(3-methyl-2-butyl) phthalate: Formed by the hydrolysis of the ester bond connected to the n-pentyl group.

n-Pentanol: Released during the formation of mono-(3-methyl-2-butyl) phthalate.

3-Methyl-2-butanol: Released during the formation of mono-n-pentyl phthalate.

Following the initial hydrolysis, the central metabolite formed is phthalic acid . Phthalic acid is a common intermediate in the degradation of all phthalate esters and is generally more water-soluble and less toxic than the parent compound.

Further degradation of the primary metabolites can lead to the formation of secondary metabolites . For long-chain and branched-chain phthalates, this can involve oxidation of the alkyl chains, leading to the formation of hydroxylated and carboxylated derivatives before the final cleavage of the ester bond. nih.gov For instance, studies on the metabolism of DEHP have identified metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate and mono(2-ethyl-5-oxohexyl) phthalate. nih.govepa.gov By analogy, the branched 3-methyl-2-butyl chain of this compound could undergo similar oxidative transformations.

The final stage of biodegradation involves the mineralization of phthalic acid by microorganisms. This process breaks down the aromatic ring structure, ultimately converting it into carbon dioxide and water under aerobic conditions.

Persistence and Environmental Significance of Metabolites

The persistence and environmental significance of the degradation products of this compound are dependent on their chemical structure and the prevailing environmental conditions.

Monoalkyl Phthalates: The primary monoester metabolites are generally more water-soluble than the parent diester but can still exhibit some persistence in the environment. Their toxicological properties are of concern as some monoalkyl phthalates are considered to be the biologically active forms of the parent compounds. epa.gov

Phthalic Acid: As a key intermediate, phthalic acid is typically less persistent than the monoesters and is readily degraded by a wide range of microorganisms. nih.gov

Alcohols: The released alcohols, n-pentanol and 3-methyl-2-butanol, are generally considered to be readily biodegradable in the environment.

Data Tables

Table 1: Postulated Primary Degradation Products of this compound

Parent Compound Primary Metabolite Released Alcohol
This compoundMono-n-pentyl phthalate3-Methyl-2-butanol
This compoundMono-(3-methyl-2-butyl) phthalaten-Pentanol
Mono-n-pentyl phthalatePhthalic acidn-Pentanol
Mono-(3-methyl-2-butyl) phthalatePhthalic acid3-Methyl-2-butanol

Table 2: General Environmental Fate Characteristics of Phthalate Esters and Their Metabolites

Compound Type General Persistence Water Solubility Biodegradability
Phthalate Diesters (long/branched chain)Moderate to HighLowSlow
Monoalkyl PhthalatesLow to ModerateModerateModerate
Phthalic AcidLowHighRapid
Alkanols (e.g., n-pentanol)LowHighRapid

Ecological Interactions and Environmental Biogeochemistry of N Pentyl 3 Methyl 2 Butyl Phthalate

Bioavailability and Uptake by Environmental Biota

The bioavailability of phthalate (B1215562) esters like di-n-butyl phthalate (DBP) in the environment is a critical first step in their interaction with living organisms. Their presence in soil and water allows for uptake by a variety of life forms, from microscopic organisms to plants.

Plant Uptake and Translocation

Phthalate esters are common soil contaminants, and plants can absorb them, leading to potential accumulation in edible tissues. acs.org

Detailed Research Findings: Studies on various edible plants, including lettuce, strawberry, and carrot, have demonstrated the uptake of DBP and its primary metabolite, mono-n-butyl phthalate (MnBP). acs.org The bioconcentration factors (BCFs), which indicate the extent of accumulation, were found to range from 0.16 to 4.78 in these plants. acs.org However, translocation of these compounds from the roots to the leaves is generally poor, with translocation factors typically below 1. acs.org

In barley (Hordeum vulgare), the maximum accumulation and translocation of DBP in roots and shoots were observed after 60 days of exposure. nih.gov Interestingly, significant translocation from shoots to seeds was also noted. nih.gov Hydroponic studies with wetland plants such as Lythrum salicaria, Thalia dealbata, and Canna indica showed that DBP accumulation was significantly higher in the roots compared to the stems and leaves. iwaponline.com For instance, after 28 days, DBP concentrations in the roots of these plants ranged from 5.46 to 8.74 mg/kg, while concentrations in stems and leaves were between 2.03 and 3.95 mg/kg. iwaponline.com Following uptake, phthalate diesters are often readily metabolized into their monoester forms within the plant tissues. acs.org

Table 1: Plant Uptake and Translocation of Di-n-butyl Phthalate (DBP)

Plant SpeciesKey FindingsReference
Lettuce, Strawberry, CarrotUptake of DBP and its metabolite MnBP confirmed; Bioconcentration factors (BCFs) ranged from 0.16 to 4.78; Poor translocation from roots to leaves. acs.org
Barley (Hordeum vulgare)Maximal accumulation in roots and shoots after 60 days; Significant translocation from shoots to seeds observed. nih.govnih.gov
Lythrum salicaria (Wetland Plant)Highest DBP accumulation among three tested wetland species; Root concentration of 8.74 mg/kg after 28 days. iwaponline.com
Brassica rapa var. chinensisDBP exposure decreased germination rate by up to 20% and severely inhibited early growth. nih.gov

Microbial Assimilation and Biotransformation

Microorganisms play a crucial role in the environmental fate of phthalates through assimilation and biotransformation. Various bacterial and fungal species are capable of degrading DBP. nih.govpublichealthtoxicology.com

Detailed Research Findings: The biodegradation of DBP often begins with hydrolysis of the ester bonds to form mono-n-butyl phthalate (MBP) and n-butanol. nih.govnih.gov The MBP can be further metabolized to phthalic acid (PA), which then enters central metabolic pathways like the TCA cycle. nih.gov

Several bacterial strains have been identified for their DBP-degrading capabilities. For example, Stenotrophomonas acidaminiphila isolated from contaminated soil demonstrated significant DBP degradation, with nearly 40% removal within the first 24 hours of incubation. nih.gov Other studies have isolated various microorganisms capable of degrading DBP, noting that immobilized microbial cells can exhibit higher degradation rates than free cells. nih.gov Fungi, particularly white-rot fungi, have also shown potential for DBP biotransformation. Species like Trametes hirsuta, Peniophora lycii, and Crucibulum leave were able to completely degrade DBP within 10 days in laboratory settings. publichealthtoxicology.com The degradation process in these microorganisms is facilitated by enzymes such as esterases and oxygenases. nih.gov

Ecological Responses in Non-Human Organisms

Exposure to phthalates can elicit a range of adverse ecological responses in both aquatic and terrestrial organisms.

Impacts on Aquatic Organisms: Microorganisms, Algae, Invertebrates, and Fish

DBP is known to be toxic to a wide array of aquatic life.

Detailed Research Findings:

Algae: DBP affects the growth of green algae like Scenedesmus obliquus. epa.gov Phthalates can be bioaccumulated by microalgae, which form the base of many aquatic food chains. mdpi.com

Invertebrates: The freshwater crustacean Daphnia magna, a key species in aquatic ecosystems, shows sensitivity to DBP, which affects its feeding behavior and reproduction. epa.govyoutube.com In the swimming crab (Portunus trituberculatus), DBP accumulates in a concentration-dependent manner and is metabolized to MBP and PA. nih.gov While it did not significantly affect survival or size, it did cause molting retardation and induced strong detoxification and antioxidative defense mechanisms. nih.gov

Fish: DBP is highly toxic to fish such as the common carp (B13450389) (Cyprinus carpio), with a 96-hour median lethal concentration (LC50) of 7.76 mg/L. jetir.org Exposure causes behavioral changes like erratic swimming and lethargy. jetir.org In Nile tilapia (Oreochromis niloticus), DBP exposure has been shown to cause significant DNA damage and histological changes in the gills and liver, including epithelial lifting and hyperplasia in the gills, and vacuolization of hepatocytes in the liver. nih.gov Phthalates can also act as endocrine disruptors in fish by altering the activity of enzymes involved in steroid hormone synthesis. nih.gov

Table 3: Summary of Ecological Impacts of DBP on Aquatic Organisms

Organism TypeSpecies ExampleObserved EffectsReference(s)
AlgaeScenedesmus obliquusGrowth inhibition, bioaccumulation. epa.govmdpi.com
InvertebrateDaphnia magnaAffected feeding behavior and reproduction. epa.gov
InvertebratePortunus trituberculatus (Swimming Crab)Molting retardation, induction of oxidative stress and detoxification mechanisms. nih.gov
FishCyprinus carpio (Common Carp)High acute toxicity (96h LC50 = 7.76 mg/L), abnormal behavior. jetir.org
FishOreochromis niloticus (Nile Tilapia)DNA damage, histopathological alterations in gills and liver. nih.gov

Effects on Terrestrial Organisms: Soil Microbes and Plants

In terrestrial ecosystems, DBP contamination primarily affects soil microorganisms and plants.

Detailed Research Findings:

Plants: Phthalates are phytotoxic, negatively impacting plant health and productivity. Exposure to DBP has been shown to reduce germination rates and inhibit growth in plants like Brassica rapa. nih.gov In barley, DBP exposure led to a significant decline in morphological indices, including dry weight and seed number. nih.govnih.gov Plants respond to DBP-induced stress by activating their antioxidant defense systems; for example, Brassica rapa showed increased antioxidant enzyme activities and malondialdehyde (MDA) content upon exposure. nih.gov

Table 4: Effects of DBP on Soil Enzyme Activities in Wheat Rhizosphere

EnzymeEffect of Increasing DBP DosageReference
ProteaseDecreased Activity nih.gov
Polyphenol oxidaseDecreased Activity nih.gov
β-glucosidaseDecreased Activity nih.gov
DehydrogenaseIncreased Activity nih.gov
UreaseIncreased Activity nih.gov
Acid phosphataseIncreased Activity nih.gov

Computational Chemistry and Molecular Modeling of N Pentyl 3 Methyl 2 Butyl Phthalate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, which in turn inform its behavior and potential effects. However, no specific studies employing these methods for n-Pentyl 3-Methyl-2-butyl Phthalate (B1215562) have been identified.

Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs)

Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs) are computational models that correlate the chemical structure of a compound with its activity. For phthalates, these models are often used to predict properties like toxicity or receptor binding. General SARs for phthalates suggest that toxicity can be influenced by the length and branching of the alkyl side chains. nih.gov For instance, phthalates with straight side chains of C5-C6 are often the most potent in terms of developmental toxicity, while those with very short (C1-C2) or long (C8-C13) chains are typically ineffective. nih.gov Branching in the side chains can also modulate this activity. nih.gov

Despite the existence of these general models, no specific SAR or QSAR studies focusing on n-Pentyl 3-Methyl-2-butyl Phthalate have been published. Such a study would be necessary to understand how the unique combination of a pentyl group and a 3-methyl-2-butyl group influences its biological or environmental activities.

Prediction of Reactivity and Degradation Susceptibility

The reactivity and degradation of a chemical are crucial for understanding its persistence in the environment. While the biodegradation of phthalates, in general, is known to be affected by the length and branching of the alkyl chains, with longer chains sometimes showing slower degradation, specific predictions for this compound are not available. mst.dknih.gov Computational models can predict susceptibility to degradation pathways such as hydrolysis or oxidation, but no such data has been reported for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the movement and interactions of molecules over time, which is particularly useful for understanding how a compound might behave in a biological or environmental system.

Interactions with Environmental Media (e.g., Organic Matter, Mineral Surfaces)

The interaction of phthalates with environmental components like soil organic matter and mineral surfaces dictates their mobility and bioavailability. Studies on other phthalates, such as dibutyl phthalate (DBP), have shown that sorption to soil is influenced by factors like the soil's organic carbon content, with hydrophobic partitioning being a key mechanism. researchgate.netresearchgate.net The presence of dissolved organic matter can also enhance the adsorption of phthalates to soil. researchgate.net However, specific MD simulations detailing the interaction of this compound with these environmental media have not been conducted.

Membrane Permeation and Bioavailability Modeling

The ability of a chemical to permeate biological membranes is a critical factor in its bioavailability and potential toxicity. MD simulations of other phthalates, like dimethyl phthalate (DMP), DBP, and di-2-ethylhexyl phthalate (DEHP), have shown that they can spontaneously enter lipid bilayers. nih.govmdpi.com These studies indicate that the length of the alkyl side chain influences the depth of insertion and the energy barrier for permeation, with longer, more hydrophobic chains generally showing a greater effect on membrane properties. nih.govmdpi.com While these findings provide a general framework, specific modeling of this compound is required to understand its unique permeation characteristics and bioavailability. Studies on the oral bioavailability of other phthalates from ingested dust have been conducted using animal models, but no such data exists for this specific compound. nih.gov

Environmental Fate Modeling and Exposure Pathway Analysis (Environmental Scale)

Environmental fate models use a compound's physicochemical properties to predict its distribution, persistence, and transport in the environment. For phthalates, properties like water solubility and the octanol-water partition coefficient (Kow) are key inputs, and these properties are known to vary significantly with the length of the alkyl chain. researchgate.net Generally, as the alkyl chain length increases, water solubility decreases and hydrophobicity increases, leading to stronger sorption to organic matter. researchgate.net

While general multimedia fate models have been developed for classes of phthalates, a specific environmental fate and exposure pathway analysis for this compound is absent from the scientific literature. epa.gov Such an analysis would require experimental or accurately predicted physicochemical properties for this specific molecule, which are currently unavailable.

Development of Predictive Models for Phthalate Ester Behavior

The prediction of the environmental and toxicological behavior of phthalate esters is a critical area of computational chemistry and toxicology. Given the vast number of possible phthalate structures, experimental testing of each one is impractical. Therefore, predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are invaluable tools for estimating the properties and potential hazards of these compounds, including this compound. These models are built on the principle that the biological or physicochemical activity of a chemical is related to its molecular structure.

The development of predictive models for phthalate ester behavior, including that of this compound, involves several key steps. The process begins with the compilation of a dataset of phthalates with known experimental values for a specific endpoint, such as toxicity or degradation rate. For each phthalate in the dataset, a series of numerical values, known as molecular descriptors, are calculated to represent its unique structural features. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters.

Once the dataset and descriptors are established, statistical or machine learning algorithms are employed to create a mathematical model that links the descriptors to the observed activity. This model can then be used to predict the activity of new or untested phthalates, like this compound, based solely on their calculated molecular descriptors.

Research Findings in Predictive Modeling of Phthalates

Research in the development of predictive models for phthalate esters has yielded significant insights into the factors that govern their behavior. Studies have successfully developed QSAR models for various endpoints, including:

Toxicity: Predictive models for the reproductive and developmental toxicity of phthalates have been a major focus. lgcstandards.com These models often utilize descriptors related to the size and shape of the ester side chains, as these features are known to influence how the phthalate interacts with biological receptors. lgcstandards.com For instance, research has shown that phthalates with side-chain lengths of C4 to C6 are more likely to cause severe reproductive effects. lgcstandards.com

Degradation: Models have been created to predict the rate of degradation of phthalates in various environmental compartments, such as soil and water. These models often incorporate quantum chemical parameters, like the energy of the highest occupied molecular orbital (EHOMO), which can provide insights into the reactivity of the molecule.

Environmental Fate: Predictive models are also used to forecast the environmental fate of phthalates, such as their tendency to leach from plastics or their hydrolysis rates in water. These models are crucial for assessing the potential for human and environmental exposure.

Machine learning algorithms, including Random Forest, Support Vector Machines (SVM), and neural networks, have become increasingly popular in the development of QSAR models for phthalates. These advanced techniques can capture complex, non-linear relationships between molecular structure and activity, often leading to more accurate predictions.

Application to this compound

Table 1: Basic Molecular Identifiers for this compound

IdentifierValue
Molecular FormulaC18H26O4
Molecular Weight306.397 g/mol
Accurate Mass306.183
SMILESCCCCCOC(=O)c1ccccc1C(=O)OC(C)C(C)C
InChIInChI=1S/C18H26O4/c1-5-6-9-13-21-17(19)15-11-8-7-10-16(15)18(20)22-14(4)12(2)3

Table 2: Illustrative Calculated Molecular Descriptors for this compound for a Hypothetical Predictive Model

Descriptor TypeDescriptor NameHypothetical ValuePotential Significance in Predictive Models
Topological Molecular Connectivity Index (Chi1)9.87Related to the degree of branching and size of the molecule.
Kappa Shape Index (Kappa2)5.24Describes the shape of the molecule.
Geometrical Solvent Accessible Surface Area (SASA)450.6 ŲInfluences interactions with biological macromolecules and environmental partitioning.
Molecular Volume320.1 ųRelated to the overall size of the molecule.
Electronic Dipole Moment2.5 DIndicates the polarity of the molecule, affecting its solubility and interactions.
EHOMO-9.5 eVRelates to the molecule's ability to donate electrons in a reaction.
ELUMO-1.2 eVRelates to the molecule's ability to accept electrons in a reaction. lgcstandards.com

Once these descriptors are calculated, they can be input into existing, validated QSAR models for phthalates to predict various endpoints for this compound.

Table 3: Illustrative Predicted Endpoints for this compound from Hypothetical QSAR Models

EndpointPredicted ValueModel TypeKey Descriptors Used
Reproductive Toxicity (Rat) Potentially ToxicClassification (Yes/No)Side-chain length, Molecular Shape, ELUMO lgcstandards.com
Soil Degradation Half-life (t1/2) 150 daysRegressionEHOMO, Soil Organic Matter
Receptor Binding Affinity (ERα) ModerateRegressionSASA, Dipole Moment
Base-Catalyzed Hydrolysis Rate (kB) 0.05 M-1s-1RegressionpKa of leaving group, Electronegativity

The development and application of these predictive models are essential for the proactive assessment of the potential risks associated with phthalate esters like this compound, thereby guiding the design of safer alternatives and informing regulatory decisions.

Future Research Trajectories and Methodological Innovations for N Pentyl 3 Methyl 2 Butyl Phthalate

Integrated Multi-Omics Approaches in Environmental Phthalate (B1215562) Research

The advent of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for delving into the biological effects of environmental contaminants. For lesser-studied compounds like n-Pentyl 3-Methyl-2-butyl Phthalate, integrated multi-omics approaches will be instrumental in elucidating their mechanisms of toxicity and predicting their environmental impact.

Future research should focus on employing these techniques to understand how microorganisms in soil and aquatic environments respond to and degrade this compound. For instance, metagenomics can identify the microbial communities capable of breaking down this compound, while transcriptomics and proteomics can reveal the specific genes and enzymes involved in the degradation pathways. asm.orgnih.govepa.gov Metabolomics can then be used to identify the breakdown products, providing a complete picture of the biodegradation process.

Studies on more common phthalates like Di-(2-ethylhexyl) phthalate (DEHP) have already demonstrated the power of multi-omics in identifying synergistic microbial networks responsible for their degradation in environments with limited oxygen. asm.orgnih.gov These studies have shown that the breakdown of complex phthalates often requires the coordinated action of different microbial species. asm.orgnih.govepa.gov Similar integrated approaches will be essential to uncover the key microbial players and metabolic pathways involved in the environmental fate of this compound. Furthermore, applying 'omics to epidemiological studies can help to understand the impact of chemical exposures on human health at a molecular level. nih.gov

Advanced Analytical Techniques for Trace Level Detection and Speciation

Accurately quantifying the concentration of specific phthalate esters like this compound in complex environmental matrices is a significant analytical challenge. The development and application of advanced analytical techniques are therefore a critical area of future research. These methods are essential for detecting the trace levels at which these compounds often occur and for distinguishing between different phthalate isomers.

High-end instrumentation and improved methodologies have significantly increased the ability to measure trace levels (in the μg/L range) of phthalates and their metabolites in various environmental samples, including water, sediment, and biological tissues. frontiersin.org Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of phthalate analysis. cdc.govmdpi.com Future innovations will likely focus on enhancing the sensitivity and selectivity of these methods.

Stir bar sorptive extraction (SBSE) followed by thermal desorption and GC-MS is one such advanced technique that has shown remarkable sensitivity, with detection limits in the nanogram per liter (ng/L) range for several phthalates in drinking water. nih.gov The application and refinement of such methods will be vital for accurately assessing the environmental concentrations of this compound.

Table 1: Advanced Analytical Techniques for Phthalate Detection

Analytical TechniqueAbbreviationTypical Detection LimitsKey Advantages
Gas Chromatography-Mass SpectrometryGC-MSng/L to µg/LHigh selectivity and sensitivity, well-established methods. cdc.gov
Liquid Chromatography-Mass SpectrometryLC-MSng/L to µg/LSuitable for less volatile phthalates and their metabolites. mdpi.com
Stir Bar Sorptive Extraction-GC-MSSBSE-GC-MSng/LExcellent sensitivity for ultra-trace analysis in water. nih.gov
Solid-Phase Microextraction-GC-MSSPME-GC-MSµg/LMinimal solvent usage, simple and rapid. mdpi.com

Development of Sustainable Remediation Technologies for Contaminated Environments

As the presence of phthalates in the environment is a persistent issue, developing effective and sustainable remediation technologies is paramount. Future research for compounds like this compound should explore and optimize various green technologies for the cleanup of contaminated soil and water.

Bioremediation, which harnesses the metabolic capabilities of microorganisms to break down pollutants, is a particularly promising and environmentally friendly approach. nih.govresearchgate.net Research has shown that both aerobic and anaerobic composting can be effective in removing phthalates from soil, with microbial activity playing a crucial role. nih.gov Future work should focus on identifying and cultivating microbial consortia that are specifically efficient at degrading this compound.

Other sustainable remediation strategies that warrant further investigation include:

Phytoremediation: The use of plants to remove, degrade, or contain environmental contaminants. researchgate.net

Biochar Adsorption: The application of biochar, a charcoal-like substance, to bind and immobilize phthalates in soil. nih.gov

Advanced Oxidation Processes (AOPs): Technologies like ozonation, Fenton processes, and photocatalysis that use highly reactive radicals to destroy organic pollutants. bohrium.comnih.goviwaponline.com

The combination of different technologies, such as anaerobic wastewater treatment with a membrane bioreactor, has been shown to significantly increase the removal efficiency of phthalates. nih.gov Investigating such synergistic approaches for the remediation of environments contaminated with this compound will be a key research direction.

Table 2: Comparison of Sustainable Remediation Technologies for Phthalates

TechnologyDescriptionAdvantages
Bioremediation Utilizes microorganisms to break down pollutants.Cost-effective, environmentally friendly. nih.govresearchgate.net
Phytoremediation Employs plants to remove or degrade contaminants.Aesthetically pleasing, low cost. researchgate.net
Biochar Adsorption Uses biochar to immobilize pollutants in soil.Enhances soil quality, simple application. nih.gov
Advanced Oxidation Processes Generates highly reactive radicals to destroy pollutants.Rapid removal of organic pollutants. bohrium.comnih.gov

Global Monitoring Networks and Data Harmonization for Comprehensive Environmental Assessment

To understand the global distribution and long-term trends of phthalates, including less-studied ones like this compound, the establishment and enhancement of global monitoring networks are essential. These networks are crucial for collecting comparable data across different regions and over time.

The United Nations Environment Programme (UNEP) has already initiated global monitoring projects for persistent organic pollutants (POPs), which serve as a model for what is needed for phthalates. unep.org Such programs are vital for assessing the effectiveness of international regulations and for identifying emerging chemical threats. pops.int

A key challenge in global monitoring is the harmonization of data from different laboratories and studies. The HBM4EU project, for instance, has worked on developing a harmonized approach for human biomonitoring of phthalates in Europe, which has allowed for the comparison of exposure levels across different countries. hbm4eu.eu This initiative has also highlighted the need for more data on newer and less-studied phthalates. hbm4eu.eu

Future efforts should focus on:

Expanding monitoring programs to include a wider range of phthalates, including this compound.

Developing standardized analytical methods and quality control programs to ensure data comparability.

Creating open-access databases to facilitate data sharing and meta-analyses. medrxiv.org

Research on Novel Phthalate Esters and Their Environmental Implications

The regulation of certain high-profile phthalates has led to their replacement with other, often structurally similar, compounds. This practice of "regrettable substitution" underscores the need for proactive research on novel and alternative phthalate esters to avoid replacing one hazardous chemical with another.

While this compound itself may not be "novel," the principle of investigating lesser-known phthalates is critical. Research in this area should aim to:

Identify and characterize new phthalate esters being used in industrial applications.

Develop analytical methods for their detection in environmental and biological samples.

Assess their potential toxicity and environmental fate before they become widespread contaminants.

The increasing trend of substitute plasticizers like DINCH and DEHTP, observed alongside decreasing levels of regulated phthalates, highlights the dynamic nature of chemical use and the importance of ongoing monitoring and research. hbm4eu.eu A proactive approach to studying compounds like this compound will provide the scientific basis for informed regulatory decisions and help to prevent future environmental contamination.

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